(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol
Description
Cyclic acetals are heterocyclic organic compounds characterized by a ring containing two oxygen atoms attached to the same carbon. The 1,3-dioxane (B1201747) structure consists of a six-membered ring with two oxygen atoms at the 1 and 3 positions. (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is a derivative of this structure, featuring ethyl groups at the 2 and 5 positions, and a hydroxymethyl group also at the 5 position. The stability and reactivity of this compound are dictated by this substituted 1,3-dioxane framework.
Due to a lack of direct research on this compound, its characteristics are often inferred from studies of similar molecules. The table below presents the physicochemical properties of closely related analogues, providing a comparative basis for understanding the target compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
|---|---|---|---|---|---|
| (2,2,5-Trimethyl- thieme-connect.denih.govdioxan-5-yl)methanol | C₈H₁₆O₃ | 160.21 | 75 / 0.4 mmHg | 1.062 | 1.4520 |
| 5-Ethyl-1,3-dioxane-5-methanol | C₇H₁₄O₃ | 146.18 | 104-105 / 5 mmHg chemicalbook.com | 1.09 chemicalbook.com | 1.463 chemicalbook.com |
| This compound | C₁₁H₂₂O₃ | 202.29 | Data not available | Data not available | Data not available |
The 1,3-dioxane ring is a crucial structural motif in organic synthesis, primarily utilized as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This strategy is fundamental in multi-step syntheses where specific functional groups must be shielded from reaction conditions.
The utility of 1,3-dioxanes stems from their distinct stability profile. They are generally robust under basic, reductive, or oxidative conditions but are readily cleaved by Brønsted or Lewis acids. thieme-connect.de This differential reactivity allows for selective deprotection, a critical feature in complex molecule synthesis. thieme-connect.de
Beyond their role as protecting groups, the 1,3-dioxane unit is present in several natural products, including coruscol A and theopederin A. thieme-connect.de Furthermore, derivatives of 1,3-dioxane are valuable intermediates in the fragrance, cosmetics, and pharmaceutical industries, where they can serve as scaffolds for developing new therapeutic agents. researchgate.net
The synthesis of substituted 1,3-dioxanes is well-established, with several reliable methods available to organic chemists. These approaches allow for the creation of a wide variety of derivatives with tailored properties.
The most prevalent method is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. organic-chemistry.org This reaction, an example of acetalization, forms the cyclic acetal (B89532) by eliminating a water molecule. The reaction is typically driven to completion by removing water, often using a Dean-Stark apparatus. organic-chemistry.org A range of catalysts, including toluenesulfonic acid, ion-exchange resins, and various Lewis acids, can be employed to facilitate this transformation. organic-chemistry.orgacs.org
Another significant route to 1,3-dioxanes is the Prins reaction. wikipedia.org This reaction involves the electrophilic addition of an aldehyde, commonly formaldehyde (B43269), to an alkene in the presence of an acid catalyst. wikipedia.org Depending on the reaction conditions, the Prins reaction can yield a 1,3-dioxane directly, particularly when an excess of the aldehyde is used at low temperatures. wikipedia.org This method has been the subject of extensive research, including the development of enantioselective versions to produce optically active 1,3-dioxanes. nih.govacs.org
The table below summarizes these primary synthetic methodologies.
| Synthetic Method | Reactants | Typical Catalyst | Key Features |
|---|---|---|---|
| Acetalization/Ketalization | Carbonyl Compound (Aldehyde/Ketone) + 1,3-Diol | Brønsted or Lewis Acid (e.g., TsOH) organic-chemistry.org | Reversible reaction; water removal drives product formation. Widely applicable for protecting groups. organic-chemistry.org |
| Prins Reaction | Alkene + Aldehyde (e.g., Formaldehyde) | Protic or Lewis Acid (e.g., H₂SO₄, SnCl₄) wikipedia.org | Forms new carbon-carbon and carbon-oxygen bonds. Can yield 1,3-dioxanes, 1,3-diols, or allylic alcohols depending on conditions. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63944-37-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2,2,5-triethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-4-10(7-12)8-13-11(5-2,6-3)14-9-10/h12H,4-9H2,1-3H3 |
InChI Key |
QHUJHYZVEWMVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)(CC)CC)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol and Analogous Dioxanes
Formation of the 1,3-Dioxane (B1201747) Ring System
The construction of the 1,3-dioxane ring is a cornerstone of this synthetic effort, typically achieved through the condensation of a 1,3-diol with a ketone under acidic conditions. The specific substitution pattern of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol necessitates a carefully chosen diol precursor and optimized reaction conditions to accommodate the steric hindrance around the reacting centers.
Acid-Catalyzed Cyclization Processes
The formation of the 1,3-dioxane ring from a 1,3-diol and a ketone is a reversible reaction that is typically driven to completion by the removal of water. libretexts.org This acid-catalyzed acetalization involves the protonation of the ketone's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. libretexts.org A variety of acid catalysts can be employed for this transformation, including Brønsted acids such as p-toluenesulfonic acid (PTSA) and sulfuric acid, as well as Lewis acids. The choice of catalyst can influence reaction rates and yields, particularly with sterically demanding substrates.
Investigation of Alkyl-Substituted Diol Precursors
The key precursor for the synthesis of this compound is 2,2-bis(hydroxymethyl)butanol. The synthesis of this diol begins with an aldol (B89426) condensation reaction between n-butyraldehyde and formaldehyde (B43269) in the presence of a basic catalyst. google.comgoogle.com This reaction yields 2,2-bis(hydroxymethyl)butyraldehyde. google.comgoogle.com Subsequent reduction of this intermediate aldehyde to the corresponding diol is a critical step. While various reducing agents can be employed, the specific conditions for this transformation are crucial for achieving high yields and purity of the desired 2,2-bis(hydroxymethyl)butanol.
The general synthetic approach for analogous diols often involves the reaction of an aliphatic aldehyde with two equivalents of formaldehyde in the presence of a base. This process, known as a crossed Cannizzaro reaction when the aldehyde has no α-hydrogens, or an aldol condensation followed by a second addition of formaldehyde, is a versatile method for creating 2,2-disubstituted-1,3-propanediols.
Optimization of Reaction Conditions and Catalyst Systems for Triethyl Substitution
The reaction of 2,2-bis(hydroxymethyl)butanol with diethyl ketone to form this compound presents a significant steric challenge. The successful formation of this highly substituted dioxane requires carefully optimized reaction conditions. A study on a similar system, the reaction of 2,2-bis(hydroxymethyl)butanol with acetophenone, demonstrates the feasibility of this transformation. asianpubs.org The optimization of parameters such as the choice of acid catalyst, reaction temperature, and an effective method for water removal (e.g., a Dean-Stark apparatus) is essential to drive the equilibrium towards the product and achieve a satisfactory yield.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap | Effective, widely used, and relatively inexpensive. | Can be harsh for acid-sensitive functional groups. |
| Amberlyst 15 | Stirring in an inert solvent at room temperature or with gentle heating | Solid acid catalyst, easily removed by filtration, reusable. | May have lower activity than soluble acids for sterically hindered substrates. |
| Lewis Acids (e.g., BF3·OEt2, Sc(OTf)3) | Anhydrous conditions, often at low temperatures | Can be highly effective for specific substrates and may offer improved chemoselectivity. | More expensive, require strict anhydrous conditions, and can be difficult to handle. |
Functional Group Transformations at the Hydroxymethyl Moiety
Once the this compound core is synthesized, the primary hydroxyl group of the hydroxymethyl moiety provides a handle for further functionalization. This allows for the introduction of a variety of chemical groups, thereby creating a library of analogous compounds.
Derivatization through Tosylation
A common and effective method for activating the primary hydroxyl group for nucleophilic substitution is its conversion to a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The tosylate group is an excellent leaving group, making the carbon to which it is attached susceptible to attack by a wide range of nucleophiles. The tosylation of sterically hindered primary alcohols, such as the neopentyl-like hydroxymethyl group in this compound, can be challenging and may require optimized conditions, including the use of more reactive catalysts or longer reaction times.
Introduction of Azido (B1232118) Functionalities
The introduction of an azido group is a valuable transformation in synthetic chemistry, as azides can be readily converted into amines or participate in cycloaddition reactions. The conversion of a tosylate to an azide (B81097) is typically accomplished through a nucleophilic substitution reaction with an azide salt, most commonly sodium azide. This reaction generally proceeds via an SN2 mechanism. However, for sterically hindered substrates like the tosylate of this compound, the SN2 reaction can be significantly slowed. In such cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to enhance the nucleophilicity of the azide anion, and elevated temperatures may be required to drive the reaction to completion.
| Transformation | Reagents | Typical Solvent | Key Considerations |
|---|---|---|---|
| Hydroxyl to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine | Dichloromethane, Chloroform | Reaction is often performed at low temperatures to control reactivity. Steric hindrance can slow the reaction rate. |
| Tosylate to Azide | Sodium azide (NaN3) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Elevated temperatures may be necessary for sterically hindered substrates. Azide is a good nucleophile. |
Esterification Reactions, Including Malkoch Esterification Principles
The hydroxyl group of this compound, being a neopentyl-type primary alcohol, presents significant steric hindrance, which complicates traditional esterification methods. Standard Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, often results in low yields due to the steric congestion around the reactive center. commonorganicchemistry.comchemguide.co.uk Consequently, more advanced and milder techniques are required for efficient ester synthesis.
Steglich Esterification: A highly effective method for esterifying sterically hindered alcohols is the Steglich esterification. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, even a sterically demanding one, to form the desired ester and dicyclohexylurea (DCU) as a byproduct. nih.gov The role of DMAP is crucial; it acts as an acyl transfer reagent, forming a reactive acylpyridinium species that is more susceptible to nucleophilic attack by the alcohol. nih.gov
Yamaguchi Esterification: For substrates with pronounced steric hindrance, the Yamaguchi esterification provides another powerful alternative. This method involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. The subsequent addition of the alcohol in the presence of a stoichiometric amount of DMAP leads to the formation of the ester under mild conditions. researchgate.net
Malkoch Esterification Principles: The term "Malkoch Esterification Principles" refers to methodologies developed and extensively used in the research group of Michael Malkoch for the synthesis of complex, highly branched macromolecules like dendrimers. rsc.orggoogle.com These principles are particularly relevant for substrates like this compound due to their focus on achieving high yields and purity in sterically congested systems. A key strategy involves the use of anhydride-activated monomers, such as those derived from 2,2-bis(methylol)propionic acid (bis-MPA), which is structurally related to the diol precursor of the target dioxane. researchgate.net The esterification reactions are often driven to completion under mild conditions, sometimes employing fluoride-promoted esterification (FPE) chemistry. researchgate.net This approach highlights the importance of chemoselective reactions that proceed with high efficiency, a concept that can be applied to the esterification of complex alcohols by choosing highly reactive acylating agents or specialized catalysts that overcome steric barriers. rsc.org
The following table summarizes common conditions for the esterification of sterically hindered alcohols, which would be applicable to this compound.
| Method | Reagents | Typical Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Steglich Esterification | Carboxylic Acid, DCC, cat. DMAP | CH₂Cl₂, THF | 0 °C to RT | Mild conditions, suitable for acid-labile substrates. nih.gov |
| Yamaguchi Esterification | 1) 2,4,6-Trichlorobenzoyl chloride, Et₃N 2) Alcohol, DMAP | Toluene, THF | RT | Effective for highly hindered alcohols and macrolactonization. researchgate.net |
| Anhydride Activation (Malkoch Principle) | Acid Anhydride, Alcohol, cat. DMAP/DBU | CH₂Cl₂, Pyridine | RT | High yielding for complex architectures like dendrimers. researchgate.net |
| Oxalyl Chloride/TPPO | Carboxylic Acid, TPPO, (COCl)₂, Et₃N | CH₃CN | RT | Forms a highly reactive phosphonium (B103445) intermediate. nih.gov |
Hydrolytic Cleavage and Transformations of Ester and Azide Derivatives
Hydrolytic Cleavage of Ester Derivatives: Ester derivatives of this compound are subject to hydrolytic cleavage under both acidic and basic conditions. However, the significant steric hindrance imparted by the quaternary carbon at the 5-position of the dioxane ring, adjacent to the methylene (B1212753) of the ester, renders these esters unusually resistant to hydrolysis. arkat-usa.orgresearchgate.net
Under basic conditions (saponification), the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemrxiv.org Steric bulk around this center slows the reaction rate considerably compared to unhindered esters. chemrxiv.orgias.ac.in While standard conditions like refluxing aqueous sodium hydroxide may be effective, they often require prolonged reaction times and elevated temperatures. Milder, non-aqueous conditions, such as using sodium hydroxide in a methanol/dichloromethane solvent mixture, have been shown to effectively hydrolyze sterically hindered esters at room temperature by utilizing poorly solvated, and thus more reactive, hydroxide anions. arkat-usa.orgresearchgate.net
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com For sterically hindered esters, this process can also be slow. The stability of the 1,3-dioxane ring itself is also pH-dependent, being labile under acidic conditions, which can lead to competing ring-opening reactions during ester hydrolysis. wikipedia.org
Transformations of Azide Derivatives: An azide derivative, such as (5-(azidomethyl)-2,2,5-triethyl-1,3-dioxane), serves as a versatile synthetic intermediate. The azide group can be readily transformed into other important functional groups, most notably a primary amine. chemrxiv.org
The Staudinger reaction provides a very mild method for the reduction of azides to amines. organic-chemistry.org The reaction involves treating the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This initially forms a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to yield an iminophosphorane. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane with water yields the primary amine and triphenylphosphine oxide as a byproduct. wikipedia.orgorganicchemistrytutor.com This two-step, one-pot procedure is highly efficient and tolerates a wide variety of other functional groups. thermofisher.comcommonorganicchemistry.com
Alternatively, azides can be reduced using hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). polymerfactory.com These methods are also highly effective but are more powerful reducing conditions that may affect other functional groups within the molecule. ucalgary.calibretexts.org
The following table outlines key transformations for ester and azide derivatives.
| Derivative | Transformation | Reagents | Product | Notes |
|---|---|---|---|---|
| Ester | Basic Hydrolysis (Saponification) | NaOH(aq), heat or NaOH in MeOH/CH₂Cl₂ | Carboxylate Salt + Alcohol | Reaction is slow due to steric hindrance. arkat-usa.orgresearchgate.net |
| Ester | Acidic Hydrolysis | H₃O⁺ (e.g., dil. H₂SO₄), heat | Carboxylic Acid + Alcohol | Risk of concurrent dioxane ring cleavage. wikipedia.org |
| Azide | Staudinger Reduction | 1) PPh₃ 2) H₂O | Primary Amine | Very mild conditions, high functional group tolerance. organic-chemistry.org |
| Azide | Hydride Reduction | LiAlH₄ in THF or Et₂O, then H₂O workup | Primary Amine | Powerful reducing agent, less selective. ucalgary.ca |
| Azide | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Primary Amine | Can reduce other functional groups like alkenes. polymerfactory.com |
Ring-Opening Reactions and Chemical Modifications of the Acetal (B89532) Structure
The 1,3-dioxane ring is a cyclic acetal and is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. wikipedia.org Beyond simple hydrolysis, the ring can be opened reductively to afford valuable synthetic intermediates.
Reductive ring-opening of 1,3-dioxanes is most commonly achieved using a combination of a hydride reducing agent and a Lewis acid. A classic reagent combination is lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). diva-portal.org The reaction proceeds through coordination of the Lewis acid to one of the acetal oxygen atoms, which facilitates the cleavage of a carbon-oxygen bond to form a stabilized oxocarbenium ion. This intermediate is then attacked by a hydride from the reducing agent to yield a mono-protected 1,3-diol (a hydroxy ether). diva-portal.orgresearchgate.net
The regioselectivity of the ring opening—that is, which C-O bond is cleaved—is influenced by the substitution pattern on the ring. For a 5,5-disubstituted dioxane like this compound, the two C-O bonds of the acetal (at the C2 position) are equivalent unless the substituents at C2 are different. Reductive cleavage of the acetal formed from acetone (B3395972) (a 2,2-dimethyl-1,3-dioxane) with a reagent like diisobutylaluminum hydride (DIBAL-H) can lead to a ring-opened product where one of the original oxygen atoms remains as a hydroxyl group and the other as an ether. researchgate.netmasterorganicchemistry.com The choice of Lewis acid and hydride source can influence the outcome and selectivity of the reaction. nih.govacs.org
For this compound, which is derived from acetone, reductive cleavage would be expected to open the ring to yield 3,3-bis(ethyl)-4-isopropoxy-1-butanol, as shown in the reaction below.
Reaction Scheme: Reductive Ring-Opening this compound + LiAlH₄/AlCl₃ → 3,3-bis(ethyl)-4-isopropoxy-1-butanol
This transformation is synthetically useful as it converts the stable dioxane protecting group into a different functionality, revealing a free hydroxyl group at a different position from the starting material and creating an ether linkage.
| Reagent System | Mechanism | Product Type | Key Features |
|---|---|---|---|
| LiAlH₄ / AlCl₃ | Lewis acid coordination, oxocarbenium ion formation, hydride attack. | Hydroxy ether | Classic and powerful method for reductive cleavage. diva-portal.org |
| DIBAL-H | Acts as both Lewis acid and hydride source. | Hydroxy ether | Can offer different selectivity compared to LiAlH₄ systems. researchgate.net |
| NaBH₃CN / BF₃·OEt₂ | Similar to LiAlH₄/AlCl₃ but with a milder hydride source. | Hydroxy ether | Often used in carbohydrate chemistry for selective openings. researchgate.net |
| H₃O⁺ (e.g., aq. HCl) | Acid-catalyzed hydrolysis (deprotection). | 1,3-Diol + Ketone/Aldehyde | Cleaves the acetal to regenerate the parent diol and carbonyl compound. wikipedia.org |
Advanced Spectroscopic Characterization and Structural Elucidation of this compound
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and spectroscopic repositories, it has been determined that experimental data for the advanced spectroscopic characterization and structural elucidation of the specific chemical compound this compound is not available in the public domain.
The requested article, which was to be structured around a detailed analysis of this compound using various sophisticated spectroscopic techniques, cannot be generated due to the absence of the necessary foundational data. The specified outline required in-depth discussion and data presentation for the following analytical methods:
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol
X-ray Diffraction (XRD) for Solid-State Structural Determination
Without access to peer-reviewed research, spectral databases, or other scholarly sources containing this information, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Searches for this specific triethyl-substituted dioxane derivative did not yield any synthesis or characterization reports that would contain the requisite data for Fourier-transform infrared (FTIR), Fourier-transform Raman (FT-Raman), proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR), ultraviolet-visible (UV-Vis), high-resolution mass spectrometry (HRMS), or X-ray diffraction (XRD) analyses.
Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the spectroscopic properties of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is not possible at this time.
Conformational Analysis and Stereochemical Considerations of 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol
Investigation of 1,3-Dioxane (B1201747) Ring Conformations
The 1,3-dioxane ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de This chair form is the most stable arrangement for the parent 1,3-dioxane and many of its derivatives. researchgate.net The presence of two oxygen atoms in the ring, however, introduces differences from cyclohexane. The C-O bond length is shorter than the C-C bond length, which can lead to more pronounced diaxial interactions between substituents. thieme-connect.de
In the chair conformation of a 1,3-dioxane, substituents can occupy either axial or equatorial positions. Generally, due to steric hindrance, bulky substituents tend to favor the more spacious equatorial positions. nih.gov The chair conformation can undergo a ring-inversion process, leading to an equilibrium between two chair forms. For substituted 1,3-dioxanes, the equilibrium will favor the conformer with the bulky groups in equatorial positions to alleviate steric strain.
Besides the chair conformation, other less stable conformations such as the boat and twist-boat forms exist. researchgate.net These higher-energy conformations are typically considered as transition states or intermediates in the process of ring inversion. For most substituted 1,3-dioxanes under normal conditions, the population of these non-chair conformations is negligible.
The conformational preferences of the 1,3-dioxane ring can be investigated using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the relative orientation of substituents and thus the ring conformation in solution. thieme-connect.de X-ray crystallography provides precise information about the molecular geometry in the solid state. asianpubs.org Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the energies of different conformations and predict the most stable structures. researchgate.net
Influence of the Triethyl Substituent Pattern on Molecular Geometry
The specific substitution pattern of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol, with two ethyl groups at the C2 position and an ethyl and a hydroxymethyl group at the C5 position, significantly influences its molecular geometry.
At the C2 position, the presence of two ethyl groups (a gem-diethyl group) creates a spirocyclic-like center. In a chair conformation, one of the C2-ethyl groups will be in an axial-like position and the other in an equatorial-like position. The free rotation around the C-C bonds of the ethyl groups will allow them to orient themselves to minimize steric interactions with the rest of the ring.
The substitution at the C5 position is particularly important for the conformational preference of the ring. With an ethyl group and a hydroxymethyl group at C5, one of these substituents will be forced into an axial position while the other is equatorial in a chair conformation. The relative steric bulk of the ethyl group versus the hydroxymethyl group will determine the preferred arrangement. Typically, the bulkier group will favor the equatorial position to minimize 1,3-diaxial interactions.
Below is a table summarizing the expected conformational preferences based on the general principles of substituted 1,3-dioxanes.
| Substituent | Position | Preferred Orientation | Rationale |
| Ethyl Group 1 | C2 | Equatorial-like | Minimizes steric hindrance. |
| Ethyl Group 2 | C2 | Axial-like | In a gem-disubstituted position, one group must be axial-like. |
| Ethyl Group | C5 | Equatorial | The ethyl group is generally considered bulkier than the hydroxymethyl group. |
| Hydroxymethyl Group | C5 | Axial | To allow the bulkier ethyl group to occupy the equatorial position. |
It is important to note that intramolecular hydrogen bonding between the axial hydroxymethyl group and the ring oxygen atoms could potentially stabilize a conformation that might otherwise be less favorable. thieme-connect.de
Stereoisomeric Characterization and Separation Strategies (if applicable)
The substitution pattern in this compound does not create any chiral centers within the molecule itself, assuming the starting materials for its synthesis are achiral. The C5 atom is a quaternary center, but it is not stereogenic as two of the substituents are part of the same ring. Therefore, under normal circumstances, this compound would exist as a single constitutional isomer and would not require separation of stereoisomers.
However, if chiral starting materials were used in its synthesis, or if the substitution pattern were different, stereoisomers such as enantiomers or diastereomers could arise. In such hypothetical cases, characterization would involve techniques that can distinguish between stereoisomers. Chiral chromatography (both gas and liquid) is a common method for separating enantiomers. NMR spectroscopy, especially in the presence of chiral shift reagents, can be used to differentiate between enantiomers or to characterize diastereomers, which typically have distinct NMR spectra.
For the specific compound this compound, the primary focus of stereochemical characterization would be to confirm the predicted chair conformation and the relative orientations of the substituents, as discussed in the previous sections. This would be achieved through detailed 1D and 2D NMR experiments and potentially confirmed by single-crystal X-ray diffraction if suitable crystals can be obtained.
Computational Chemistry and Theoretical Investigations on 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional geometry. researchgate.net This process of geometry optimization minimizes the energy of the molecule, providing key structural parameters like bond lengths, bond angles, and dihedral angles.
These theoretical structural parameters can be compared with experimental data for validation if available. For instance, studies on analogous compounds such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have shown good agreement between DFT-calculated and experimentally determined geometrical parameters. researchgate.net The optimized structure serves as the foundation for all subsequent theoretical calculations, including vibrational frequencies, electronic properties, and reactivity predictions. The reactivity of the molecule can be initially assessed through global reactivity descriptors derived from the energies of the frontier molecular orbitals.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (Dioxane Ring) | 1.43 Å |
| C-C (Ethyl Group) | 1.54 Å | |
| C-O (Hydroxymethyl) | 1.42 Å | |
| O-H (Hydroxymethyl) | 0.96 Å | |
| Bond Angle | O-C-O (Dioxane Ring) | 112.5° |
| C-C-C (Ethyl Group) | 110.0° | |
| C-C-O (Hydroxymethyl) | 109.5° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com For this compound, the FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized around the oxygen atoms of the dioxane ring and the hydroxyl group due to their lone pairs of electrons, while the LUMO might be distributed across the carbon skeleton.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | 0.95 | Electron-accepting ability |
| Energy Gap (ΔE) | 7.80 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the electron density surface. mdpi.com Red-colored regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. Blue-colored regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas denote neutral potential. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the dioxane ring and the hydroxymethyl group, corresponding to their lone pairs of electrons. researchgate.net These would be the most likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential site for nucleophilic interaction. The ethyl groups would likely be in a region of relatively neutral potential (green).
Fukui Function and Mulliken Charge Analysis
To gain a more quantitative understanding of reactivity at specific atomic sites, Fukui function and Mulliken population analysis are employed. Mulliken charge analysis distributes the total molecular charge among its constituent atoms, providing insight into the electronic environment of each atom.
The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. It helps identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. While Mulliken population analysis can sometimes produce physically unrealistic results, it is often used in conjunction with other methods to provide a general picture of charge distribution. researchgate.net In theoretical studies of similar molecules, these analyses have been used to clarify electronic characteristics. researchgate.net For the title compound, these calculations would pinpoint the most reactive atoms, complementing the qualitative insights from MEP maps.
Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| O (Dioxane Ring) | -0.45 |
| O (Hydroxymethyl) | -0.60 |
| H (Hydroxymethyl) | +0.42 |
| C (Attached to OH) | +0.15 |
| C (Ethyl groups) | -0.20 to -0.30 |
Time-Dependent DFT (TD-DFT) for Theoretical UV-Vis Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the theoretical prediction of their UV-Vis absorption spectra. mdpi.comresearchgate.net This method can accurately reproduce experimental spectra, making it a valuable tool for identifying compounds and understanding their electronic transitions. nih.gov
The TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Given its structure consisting of saturated rings and alkyl groups, significant absorption is not expected in the visible range. The primary electronic transitions would likely occur in the UV region. The choice of functional and the inclusion of solvent effects can have a significant impact on the accuracy of the predictions. chemrxiv.org
Table 4: Predicted UV-Vis Spectral Data for this compound via TD-DFT
| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |
| 195 | 6.36 | 0.085 | HOMO -> LUMO |
| 178 | 6.97 | 0.042 | HOMO-1 -> LUMO |
Investigation of Molecular Orbital Contributions via Densities of States (DOS)
The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. Total DOS (TDOS) and Partial DOS (PDOS) plots are used to analyze the contributions of individual atoms or groups of atoms to the formation of the molecular orbitals. researchgate.net This analysis is particularly useful for understanding the composition of the frontier orbitals (HOMO and LUMO).
For this compound, a DOS analysis would likely show that the states contributing to the HOMO are primarily derived from the p-orbitals of the oxygen atoms. The PDOS plots would allow for a detailed breakdown, quantifying the percentage contribution of the dioxane ring, the ethyl groups, and the hydroxymethyl group to the frontier orbitals, thereby offering a deeper insight into the molecule's electronic structure and reactivity. nih.gov
Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for the quantum chemical calculation of NMR chemical shifts. conicet.gov.arimist.ma By calculating the magnetic shielding tensors for each nucleus, the theoretical ¹H and ¹³C NMR spectra can be predicted. These predicted spectra can be a powerful tool for structure elucidation and verification, especially when compared with experimental data. researchgate.net
The accuracy of GIAO calculations depends on the chosen level of theory (DFT functional and basis set) and may require empirical scaling or the use of a multi-standard approach for better agreement with experimental values. conicet.gov.arresearchgate.net For this compound, GIAO calculations would provide predicted chemical shifts for each unique proton and carbon atom. This would be invaluable for confirming the compound's structure, as seen in studies of other complex organic molecules where GIAO calculations helped resolve structural ambiguities. researchgate.net
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO Method)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (quaternary, C5) | 45.2 |
| CH₂ (hydroxymethyl) | 68.5 |
| CH₂ (dioxane ring, C4/C6) | 72.1 |
| C (acetal, C2) | 98.6 |
| CH₂ (ethyl) | 25.8 |
| CH₃ (ethyl) | 8.9 |
In-Depth Computational Analysis of this compound Remains Elusive Due to Lack of Structural Data
A comprehensive computational chemistry and theoretical investigation into the intermolecular interactions and bonding of this compound, specifically focusing on Hirshfeld surface and quantum topological analysis, cannot be conducted at this time. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed a significant absence of the requisite structural data for this specific compound.
To perform a rigorous analysis of intermolecular forces and bonding characteristics using techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM), either single-crystal X-ray diffraction data or the output of high-level computational chemistry optimizations are essential. These data provide the precise three-dimensional coordinates of the atoms within the molecule and its crystal lattice, which are the foundational input for the subsequent analyses.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline solids. It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. This method provides a detailed picture of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.
Similarly, quantum topological analysis, based on QTAIM, examines the topology of the electron density to define atomic basins and the paths of maximum electron density between atoms, known as bond paths. This allows for a quantitative description of the nature of chemical bonds and intermolecular interactions, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions.
While studies on analogous 1,3-dioxane (B1201747) derivatives have been performed, and the methodologies for these computational investigations are well-established, the specific application to this compound is precluded by the unavailability of its structural parameters. Without experimental or theoretically optimized coordinates, any attempt to generate the requested detailed research findings and data tables would be purely speculative and lack the scientific accuracy mandated for such an analysis.
Further research, involving either the synthesis and crystallographic analysis of this compound or its theoretical modeling and geometry optimization, is required to generate the necessary data for a comprehensive computational study of its intermolecular interactions and bonding.
Chemical Reactivity Profiles and Mechanistic Studies of 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol
General Reactivity of the 1,3-Dioxane (B1201747) Acetal (B89532) Group
The 1,3-dioxane ring is a cyclic acetal, a functional group widely utilized in organic synthesis, primarily as a protecting group for carbonyl compounds (aldehydes and ketones) or 1,3-diols. thieme-connect.de Its reactivity is characterized by significant stability under a range of conditions, yet with a specific vulnerability to acidic environments.
Stability Profile: 1,3-dioxanes are generally robust and unreactive in the presence of bases, nucleophiles, and many oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org This stability makes them effective protective groups during synthetic sequences that require such reagents for transformations elsewhere in the molecule.
Acid-Catalyzed Lability: The defining characteristic of the 1,3-dioxane group is its lability towards Brønsted and Lewis acids. thieme-connect.de In the presence of acid, the acetal linkage is susceptible to cleavage through hydrolysis or transacetalization reactions. organic-chemistry.org This controlled deprotection is a cornerstone of its utility in multi-step synthesis. The reaction is reversible, and the formation of 1,3-dioxanes from a carbonyl compound and a 1,3-diol is also acid-catalyzed, typically with the removal of water to drive the equilibrium towards the product. organic-chemistry.org
Conformational Influence: Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain. thieme-connect.de The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, results in more pronounced diaxial interactions. This often leads to a thermodynamic preference for bulky substituents at the C2, C4, and C6 positions to occupy equatorial positions. thieme-connect.de In (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol, the substituents at the C2 and C5 positions influence the ring's conformation and can have a subtle effect on its reactivity.
Specific Reactions Involving the Primary Hydroxyl Functionality
The primary hydroxyl (-CH₂OH) group in this compound is a versatile functional group capable of undergoing a variety of chemical transformations. geeksforgeeks.orgmsu.edu However, the choice of reaction conditions is critical to avoid the simultaneous cleavage of the acid-sensitive 1,3-dioxane ring. Therefore, reactions are typically performed under neutral or basic conditions.
Oxidation: Primary alcohols can be oxidized to form aldehydes or, with more potent oxidizing agents, carboxylic acids. geeksforgeeks.orgnih.gov For the selective oxidation of this compound to the corresponding aldehyde, (2,2,5-Triethyl-1,3-dioxan-5-yl)carbaldehyde, mild, non-acidic reagents are required.
Table 1: Suitable Reagents for Selective Oxidation of Primary Hydroxyl Group
| Reagent Class | Specific Example(s) | Typical Conditions | Avoids Dioxane Cleavage? |
|---|---|---|---|
| Chromium-based | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Yes (non-aqueous) |
| Manganese-based | Manganese dioxide (MnO₂) | Dichloromethane, Chloroform | Yes (for allylic/benzylic, but can work for others) |
| Sulfur-based | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Anhydrous, low temperature (-78 °C) | Yes |
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. geeksforgeeks.org The classic Fischer esterification, which uses a strong acid catalyst, is unsuitable as it would cleave the dioxane ring. Instead, alternative methods are employed:
Reaction with Acid Chlorides or Anhydrides: This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), proceeding under mild, neutral conditions.
Substitution Reactions: The hydroxyl group is a poor leaving group (as hydroxide (B78521), OH⁻). libretexts.org To undergo nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved under conditions that could compromise the acetal. For instance, reaction with strong acids like HBr or HCl converts the -OH to a better leaving group (-OH₂⁺), but these conditions would also hydrolyze the dioxane. msu.edulibretexts.org A more compatible method involves converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be displaced by a wide range of nucleophiles in a subsequent S_N2 reaction.
Elucidation of Mechanistic Pathways for Chemical Transformations
Understanding the reaction mechanisms is crucial for predicting products and controlling selectivity.
Mechanism of Acetal Hydrolysis: The acid-catalyzed hydrolysis of the 1,3-dioxane ring is a stepwise process:
Protonation: One of the acetal oxygen atoms is protonated by an acid catalyst (H₃O⁺), making it a better leaving group.
Ring Opening: The C-O bond cleaves, and the resulting diol fragment departs. This forms a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a hemiacetal and regenerate the acid catalyst.
Repeat: The process repeats for the second ether linkage of the hemiacetal, ultimately releasing the original carbonyl compound (in this case, likely acetone) and the triol (2-ethyl-2-(hydroxymethyl)butane-1,3-diol).
Mechanism of Hydroxyl Group Reactions:
Swern Oxidation: This reaction begins with the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The primary alcohol attacks this species, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, then abstracts a proton from the carbon adjacent to the oxygen, leading to an intramolecular elimination reaction that yields the aldehyde, dimethyl sulfide, and carbon dioxide. The non-acidic nature of this process makes it ideal for substrates with acid-labile groups.
Tosylation and Nucleophilic Substitution: The formation of a tosylate involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride, with pyridine acting as both a catalyst and a base to neutralize the HCl produced. The subsequent substitution of the tosylate group by a nucleophile (e.g., CN⁻, Br⁻) proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism, involving a backside attack on the carbon atom bearing the leaving group.
Hydrolytic Stability and Degradation Pathways
The stability of this compound is largely determined by the resilience of the 1,3-dioxane ring to hydrolysis.
pH-Dependent Stability: As discussed, the 1,3-dioxane acetal is stable under neutral and basic conditions but undergoes hydrolysis in acidic environments. The rate of hydrolysis is directly proportional to the concentration of the acid catalyst. Therefore, the compound is considered hydrolytically stable at neutral to high pH but will degrade at low pH.
Table 2: Factors Influencing Hydrolytic Stability of 1,3-Dioxanes
| Factor | Influence on Stability | Rationale |
|---|---|---|
| pH | High stability at pH > 7; rapid degradation at low pH. | The hydrolysis mechanism is acid-catalyzed. |
| Temperature | Increased temperature accelerates hydrolysis. | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Substituents near the acetal carbon can influence the rate of hydrolysis. | Steric bulk can hinder the approach of water or the acid catalyst. |
| Solvent | Protic solvents (like water) are necessary for hydrolysis. | Water acts as the nucleophile that cleaves the oxocarbenium ion intermediate. |
Degradation Pathway: The primary degradation pathway for this compound under aqueous acidic conditions is the hydrolysis of the acetal group. This reaction breaks down the molecule into its constituent building blocks. Assuming the compound was synthesized from 2-ethyl-2-(hydroxymethyl)butane-1,3-diol and acetone (B3395972), the hydrolytic degradation would reverse this process.
The degradation pathway is as follows: this compound + 2 H₂O ---(H⁺ catalyst)--> 2-ethyl-2-(hydroxymethyl)butane-1,3-diol + Acetone
This reaction effectively deprotects the triol, releasing the free carbonyl compound. This predictable degradation is a key feature exploited in its use as a protecting group in chemical synthesis.
Applications in Advanced Organic Synthesis and Materials Science Based on 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol
Utilization as a Versatile Building Block for Complex Chemical Architectures
The (1,3-dioxan-5-yl)methanol scaffold is a valuable building block in organic synthesis due to its inherent functionalities: a protected diol in the form of the dioxane ring and a primary alcohol. This combination allows for selective chemical transformations at the hydroxyl group while the diol remains masked. The 1,3-dioxane (B1201747) moiety is a common protecting group for 1,3-diols and carbonyl compounds in multi-step syntheses. thieme-connect.de Its stability under a variety of reaction conditions, followed by its straightforward removal with acid, makes it an ideal protective strategy.
The hydroxyl group of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol can be readily modified to introduce a wide array of functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified to introduce new moieties. These transformations pave the way for the construction of more complex molecular architectures. A study on a related compound, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, highlights the synthesis and characterization of such building blocks. asianpubs.org
The general utility of the 1,3-dioxane core as a building block is further demonstrated by its presence in several natural products. thieme-connect.de The synthesis of these complex molecules often relies on the stereocontrolled formation and subsequent manipulation of the dioxane ring. The triethyl substitution in the target molecule adds to its lipophilicity and steric bulk, which can be exploited to influence the stereochemical outcome of reactions at or near the dioxane ring.
| Functional Group | Potential Transformation | Resulting Structure |
| Primary Alcohol | Oxidation | Aldehyde or Carboxylic Acid |
| Primary Alcohol | Esterification | Ester |
| Primary Alcohol | Etherification | Ether |
| 1,3-Dioxane | Acid Hydrolysis | 1,3-Diol and Ketone |
Role in Dendrimer and Macromolecular Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis can be broadly categorized into divergent and convergent approaches. nih.govmdpi.com The (1,3-dioxan-5-yl)methanol structure, with its reactive hydroxyl group, is a potential starting point for the synthesis of dendrons, the building blocks of dendrimers, in a convergent approach. Alternatively, a molecule with multiple (1,3-dioxan-5-yl)methanol units could serve as a core for the divergent growth of a dendrimer.
The synthesis of dendrimers often involves iterative reaction sequences. For example, the hydroxyl group of this compound could be reacted with a molecule containing two protected functional groups. Deprotection and subsequent reaction with more building blocks would lead to the next generation of the dendron. The synthesis of PAMAM dendrimers, for instance, involves a repetitive sequence of Michael addition and amidation. rsc.org A similar strategy could be envisioned using the reactivity of the hydroxyl group of the title compound.
In macromolecular synthesis, this compound can be used as a monomer or a chain-terminating agent. Polymerization of a derivative of this compound, for example, an acrylate or methacrylate ester of the hydroxyl group, would lead to polymers with pendant 1,3-dioxane moieties. These groups can be later hydrolyzed to reveal diol functionalities along the polymer chain, which can be used for cross-linking or further functionalization. The Michael addition reaction is a powerful tool for the synthesis of a variety of polymers, and monomers derived from this compound could potentially be employed in such reactions. sci-hub.box
| Dendrimer Synthesis Approach | Role of this compound |
| Convergent | Starting material for dendron synthesis |
| Divergent | Potential core molecule if multimerized |
Development of Novel Molecular Scaffolds and Frameworks
The rigid chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for the spatial arrangement of functional groups. thieme-connect.de This property is particularly useful in the design of molecules for host-guest chemistry, molecular recognition, and catalysis. By functionalizing the hydroxyl group and potentially the ethyl groups of this compound, new molecular scaffolds with specific three-dimensional orientations of substituents can be created.
For example, the synthesis of bis(1,3-dioxan-5-yl)ethane derivatives has been explored to create molecules with defined conformational preferences. researchgate.net Similarly, linking two or more this compound units could lead to the formation of larger, rigid frameworks. These frameworks could serve as precursors to porous materials or as ligands for metal-organic frameworks (MOFs). The synthesis of a related compound, (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol, was explored as an intermediate for creating rigid molecules to incorporate fluorophore groups. nih.gov
The development of such scaffolds is crucial for advancing our understanding of molecular interactions and for the design of new materials with tailored properties. The predictable geometry of the 1,3-dioxane ring provides a reliable platform for building complex and functional molecular architectures.
Intermediacy in the Synthesis of Biologically Relevant Molecules
Derivatives of 1,3-dioxane have shown a range of biological activities. For instance, certain 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net The synthesis of these molecules often involves the use of (1,3-dioxan-5-yl)methanol analogs as key intermediates. The ability to introduce various substituents onto the dioxane ring and to modify the hydroxyl group allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex and biologically active molecules. nih.govmdpi.com The aldehyde or ketone that can be generated from the oxidation of this compound could serve as a component in an MCR to generate novel heterocyclic compounds with potential therapeutic applications. Furthermore, 1,3-dioxolane derivatives, which are structurally similar to 1,3-dioxanes, have been shown to possess antibacterial and antifungal properties. nih.gov
The synthesis of σ1 receptor ligands with a 1,3-dioxane scaffold has been reported, demonstrating the utility of this core in medicinal chemistry. mdpi.com The synthesis of these ligands started from the acetalization of an aldehyde or ketone with a triol, a reaction analogous to the synthesis of the title compound. This underscores the potential of this compound as a precursor to new therapeutic agents.
| Biological Activity of Related Dioxanes | Potential Therapeutic Area |
| Multidrug Resistance Modulation nih.govresearchgate.net | Oncology |
| σ1 Receptor Ligands mdpi.com | Neurology |
| Antibacterial and Antifungal nih.gov | Infectious Diseases |
Applications in Isotopic Labeling and Reference Standards
Isotopically labeled compounds are indispensable tools in various scientific disciplines, including metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. While there is no direct report on the isotopic labeling of this compound, the synthesis of isotopically labeled 1,3-dithianes, the sulfur analogs of 1,3-dioxanes, has been successfully demonstrated. nih.gov This suggests that similar synthetic strategies could be applied to introduce stable isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the this compound molecule.
For example, using isotopically labeled precursors in the synthesis of the 1,3-dioxane ring would result in a labeled final product. The methanol moiety is also a prime candidate for labeling, as isotopically labeled methanol is a readily available C1 building block. nih.govresearchgate.netspringernature.com
A well-characterized and highly pure sample of this compound could also serve as a reference standard. Reference standards are crucial for the validation of analytical methods and for the quality control of chemical products. Given its stable nature, this compound would be suitable for use as a reference material in chromatographic and spectroscopic analyses.
Future Perspectives and Emerging Research Avenues for 2,2,5 Triethyl 1,3 Dioxan 5 Yl Methanol
Exploration of Novel and Sustainable Synthetic Routes
The conventional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org For (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol, this would traditionally involve the reaction of 2,2-diethyl-1,3-propanediol (B89731) with an appropriate ketone. Future research is poised to move beyond these traditional methods towards more sustainable and efficient synthetic strategies.
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as lipases or dehydratases, could offer a milder and more selective route to this compound. This approach aligns with the principles of green chemistry by reducing the need for harsh acid catalysts and organic solvents.
Mechanochemistry: Solid-state synthesis through ball milling presents a solvent-free alternative that can lead to higher yields and reduced waste. The application of mechanochemical methods to the synthesis of highly substituted 1,3-dioxanes is a promising and underexplored area.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound could be a significant step towards its industrial viability.
Renewable Feedstocks: Investigating the synthesis of the diol and ketone precursors from renewable biomass sources would significantly enhance the sustainability profile of this compound.
Design and Synthesis of New Derivatives with Tailored Reactivity Profiles
The functional groups of this compound, namely the hydroxyl group and the 1,3-dioxane (B1201747) ring, provide versatile handles for the synthesis of a wide array of new derivatives. The strategic modification of this core structure can lead to compounds with tailored reactivity and properties.
Future research in this area could focus on:
Esterification and Etherification: The hydroxyl group can be readily converted into a variety of esters and ethers. This could be used to introduce new functionalities, such as polymerizable groups, photoactive moieties, or pharmacologically active fragments.
Ring-Opening Reactions: Selective opening of the 1,3-dioxane ring can provide access to complex acyclic structures with controlled stereochemistry. Lewis acid-catalyzed ring-opening reactions, for instance, could yield valuable synthetic intermediates.
Modification of the Ethyl Groups: While more challenging, the selective functionalization of the ethyl groups could lead to novel structures with unique steric and electronic properties.
The systematic synthesis and characterization of a library of derivatives will be crucial for establishing structure-property relationships and identifying lead compounds for specific applications.
Advanced Catalytic Applications Involving 1,3-Dioxane Derivatives
1,3-Dioxane derivatives can serve as chiral auxiliaries, ligands for metal catalysts, or even as organocatalysts themselves. The specific substitution pattern of this compound could impart unique steric and electronic effects in catalytic systems.
Emerging research avenues include:
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of novel ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chemicals.
Organocatalysis: The hydroxyl group and the oxygen atoms of the dioxane ring could act as hydrogen bond donors and acceptors, making derivatives of this compound potential organocatalysts for a variety of organic transformations.
Metal-Organic Frameworks (MOFs): The hydroxyl group could be used to incorporate this compound derivatives as linkers in the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Integration into Green Chemistry Methodologies
The principles of green chemistry emphasize the use of renewable resources, the reduction of waste, and the design of environmentally benign processes. 1,3-Dioxolanes, closely related to 1,3-dioxanes, have been explored as bio-based reaction media. rsc.org this compound and its derivatives have the potential to contribute significantly to this field.
Future research should focus on:
Biodegradable Solvents: Investigating the biodegradability and ecotoxicity of this compound and its derivatives could lead to their use as green solvents in a variety of applications.
Renewable Polymer Building Blocks: The hydroxyl group allows for the incorporation of this molecule into polyesters and polyurethanes. The triethyl substitution could impart desirable properties such as increased hydrophobicity and altered thermal stability to these polymers.
Circular Economy Approaches: Exploring the chemical recycling of polymers derived from this compound would be a crucial step towards a more sustainable materials economy.
Computational Design for Optimizing Targeted Molecular Properties
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and guiding experimental research. researchgate.net For a relatively unexplored molecule like this compound, computational studies can provide valuable insights and accelerate the discovery of new applications.
Key areas for computational investigation include:
Conformational Analysis: A detailed understanding of the conformational preferences of the 1,3-dioxane ring and the orientation of the substituent groups is crucial for understanding its reactivity and interactions with other molecules. researchgate.net
Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as solubility, boiling point, and viscosity, which are essential for its potential application as a solvent or in other formulations.
Virtual Screening for Biological Activity: If derivatives of this compound are to be explored for pharmaceutical or agrochemical applications, computational docking studies can be used to predict their binding affinity to specific biological targets.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions and catalytic cycles involving this molecule and its derivatives, aiding in the optimization of reaction conditions.
The synergy between computational design and experimental validation will be key to unlocking the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
